Lipophilicity (logP) Differentiation Among Bromophenyl Morpholine Regioisomers
The ortho-bromo isomer 2-(2-bromophenyl)morpholine exhibits an intermediate measured logP of 2.01–2.14 [1], placing it between the less lipophilic para-bromo isomer (ACD/logP 1.81) and the more lipophilic meta-bromo isomer (logP 2.44) . This ~0.3–0.4 log unit difference between ortho and para isomers corresponds to an approximately 2- to 2.5-fold difference in octanol-water partition coefficient, directly affecting predicted membrane permeability and nonspecific protein binding.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.01 (Chembase) / 2.14 (Fluorochem, calculated) |
| Comparator Or Baseline | 2-(4-Bromophenyl)morpholine: ACD/logP = 1.81; 2-(3-Bromophenyl)morpholine: logP = 2.44; 2-Phenylmorpholine: logP = 1.10–1.68 |
| Quantified Difference | ΔlogP (ortho – para) ≈ +0.20 to +0.33; ΔlogP (meta – ortho) ≈ +0.30 to +0.43 |
| Conditions | Predicted and experimentally derived logP values from vendor technical datasheets and ChemSpider/ACD Labs Percepta predictions at 25°C |
Why This Matters
For medicinal chemistry programs, the logP difference between ortho and para isomers can shift a lead compound across Lipinski Rule of 5 boundaries or alter CNS MPO desirability scores, making regioisomer selection a critical procurement decision.
- [1] Chembase. 2-(2-Bromophenyl)morpholine, LogP 2.013. View Source
